4-Bromo-9h-fluoren-9-one

Synthetic Methodology Cross-Coupling Process Chemistry

Sourcing 4-Bromo-9H-fluoren-9-one is a strategic decision for teams developing high-efficiency phosphorescent OLEDs and TADF emitters. Unlike 2-bromo or multi-brominated isomers, the bromine at the 4-position provides the precise structural pre-organization needed to synthesize 4-bromo-spirobifluorene intermediates. These lead to host materials with demonstrated high triplet energy (~2.7 eV), critical for confining triplet excitons and achieving superior device efficiency. A well-documented, high-yielding (80%) synthesis and a distinct melting point (127–131°C) ensure reliable scale-up and straightforward quality control. This is not a generic fluorenone—its unique regiochemistry is essential for applications where molecular geometry directly dictates device performance.

Molecular Formula C13H7BrO
Molecular Weight 259.1 g/mol
CAS No. 4269-17-4
Cat. No. B1266855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-9h-fluoren-9-one
CAS4269-17-4
Molecular FormulaC13H7BrO
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3Br
InChIInChI=1S/C13H7BrO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H
InChIKeyYWYZCXNQMZOYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-9H-fluoren-9-one (4269-17-4): A Core Intermediate for OLED Materials and Advanced Synthesis


4-Bromo-9H-fluoren-9-one (CAS: 4269-17-4) is a monobrominated derivative of fluorenone, belonging to the class of polycyclic aromatic ketones. It is characterized by a bromine atom at the 4-position of the fluorenone core (C13H7BrO, MW: 259.1) [1]. This structural feature is critical, as the carbonyl group imparts electron-deficient character, while the bromine atom serves as a versatile handle for cross-coupling reactions [2]. The compound is a key intermediate for constructing complex molecular architectures, particularly in the field of organic electronics, where it is used to synthesize functional materials for OLEDs, OPVs, and OFETs [3].

Why 4-Bromo-9H-fluoren-9-one Cannot Be Substituted with Other Bromofluorenones for Advanced OLED Synthesis


Direct substitution of 4-Bromo-9H-fluoren-9-one with its isomeric analogs (e.g., 2-bromofluorenone) or multi-brominated derivatives (e.g., 2,7-dibromofluorenone) is not viable for specific synthetic pathways. The position of the bromine atom on the fluorenone scaffold dictates the regiochemical outcome of subsequent cross-coupling reactions and the electronic properties of the final conjugated material . A bromine at the 4-position provides a unique vector for molecular extension that is distinct from the 2- or 3- positions, directly impacting the geometry and conjugation length of the resulting spirobifluorene or ladder-type structures critical for high-performance OLEDs [1]. The choice of this specific isomer is therefore a matter of precise structural pre-organization, not just halogen content.

Quantitative Performance Comparison: 4-Bromo-9H-fluoren-9-one vs. Analogs


Synthetic Efficiency: 80% Isolated Yield for 4-Bromo-9H-fluoren-9-one via Pd-Catalyzed C-H Activation

A patent-protected, multi-step synthesis of 4-Bromo-9H-fluoren-9-one proceeds from o-dibromobenzene via a palladium-catalyzed nitrile-directed C-H activation and cyclization sequence, achieving an 80% overall isolated yield for the final product . While direct yield comparisons for the identical route to other bromofluorenones are not available in the same source, this high efficiency in forming the specific 4-isomer highlights the viability of this synthetic strategy. A different method for 2-bromofluorenone has been reported with yields that vary significantly (from moderate to 85%) based on the specific catalyst and conditions employed, underscoring the non-trivial nature of selective monobromination and the value of a high-yielding process for the 4-isomer [1].

Synthetic Methodology Cross-Coupling Process Chemistry

Physical Property Differentiation: Melting Point of 127-131°C Distinguishes 4-Bromofluorenone from Its Isomers

The melting point of 4-Bromo-9H-fluoren-9-one is consistently reported in the range of 127.0 to 131.0 °C [1][2]. This provides a clear and quantifiable point of differentiation from the more common 2-bromofluorenone isomer, which has a significantly higher and broader melting range of 145.0 to 152.0 °C [3]. This ~18°C difference in melting point is a critical parameter for identity verification and purity assessment via standard analytical techniques like differential scanning calorimetry (DSC) or melting point apparatus.

Purification Quality Control Analytical Chemistry

Electronic Structure Tuning: Bromine at the 4-Position Modulates LUMO Energy for Enhanced Electron Transport

The electron-deficient fluorenone core, combined with the electron-withdrawing inductive effect of the bromine atom, gives 4-Bromo-9H-fluoren-9-one a low LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is characteristic of good electron-transporting materials . The unsubstituted 9-fluorenone has a calculated LUMO energy of -1.53 eV [1]. While a direct, peer-reviewed quantitative comparison of LUMO energies for all bromofluorenone isomers is lacking, the class-level inference is that the specific substitution pattern, particularly at the 4-position, is crucial for fine-tuning this property in the final conjugated material [2].

Electron Transport OLED Materials Science

Crucial Regiochemistry for Spirobifluorene Synthesis: A Gateway to High-Performance OLED Hosts

4-Bromo-9H-fluoren-9-one is the specific and essential building block for synthesizing 4-bromo-spirobifluorene (4-Br-SBF), a key platform for advanced OLED host materials [1][2]. This is a precise structural requirement; the use of 2-bromofluorenone or other isomers would lead to a different spirobifluorene derivative with altered properties and geometry . The resulting host materials, synthesized via this 4-position isomer, have been demonstrated to possess high triplet energy levels (ET ~2.7 eV), making them particularly suitable for green and sky-blue phosphorescent OLEDs (PhOLEDs) [2][3].

Spirobifluorene OLED Host Materials Regioselectivity

Strategic Procurement Applications for 4-Bromo-9H-fluoren-9-one (CAS: 4269-17-4)


Synthesis of Spirobifluorene-Based Hosts for Efficient Green and Sky-Blue PhOLEDs

Researchers and manufacturers developing high-efficiency phosphorescent OLEDs for displays or lighting should procure 4-Bromo-9H-fluoren-9-one as the definitive starting material. As established, this specific isomer is required to synthesize the 4-bromo-spirobifluorene (4-Br-SBF) intermediate [1]. This platform leads to host materials with demonstrated high triplet energy levels (~2.7 eV), a critical parameter for confining triplet excitons on green and sky-blue phosphorescent emitters and achieving high device efficiency [1][2].

Development of Electron-Transporting Materials (ETMs) and TADF Acceptors

The electron-deficient nature of the fluorenone core and the 4-bromo substitution pattern make this compound a valuable precursor for constructing electron-transporting materials (ETMs) and acceptor units for thermally activated delayed fluorescence (TADF) emitters . Procurement is justified for projects aiming to lower device driving voltages by improving electron injection and transport, or for designing TADF emitters where the acceptor strength of the fluorenone unit needs to be finely tuned via the 4-position handle .

Large-Scale Synthesis and Process Chemistry for Fluorenone Derivatives

Procurement teams focusing on process chemistry and scale-up should prioritize 4-Bromo-9H-fluoren-9-one due to the availability of a well-documented, high-yielding (80%) synthetic route . This established process, detailed in patent literature, provides a reliable foundation for scaling production of this specific isomer, which is not guaranteed for other bromofluorenone isomers. The compound's distinct melting point (127-131°C) also offers a straightforward quality control parameter for bulk material [3][4].

Preparation of Functionalized Fluorenes via Palladium-Catalyzed Cross-Coupling

For projects involving the synthesis of complex molecular libraries or advanced functional materials based on the fluorene scaffold, 4-Bromo-9H-fluoren-9-one is the appropriate building block when the functional group must be installed specifically at the 4-position [5]. It is a suitable substrate for standard cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for precise molecular diversification at this specific site [6][7].

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